2-Fluoro-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of pyridine-3-carbaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with 2-fluorobenzoyl chloride: The hydrazone intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and pyridine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-N-({N’-[(1E)-(5-methylfuran-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide
- 2-Fluoro-N-(2-pyridinyl)benzamide
Comparison
Compared to similar compounds, 2-Fluoro-N-({N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the pyridine-3-yl group, which may confer distinct chemical and biological properties. The fluorine atom also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13FN4O2 |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-fluoro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c16-13-6-2-1-5-12(13)15(22)18-10-14(21)20-19-9-11-4-3-7-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
FDMMKVGDWRMNFX-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CN=CC=C2)F |
solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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